Fructose 3-phosphate

Vue d'ensemble

Description

Fructose 3-phosphate is a sugar phosphate derived from fructose. It is one of the several phosphorylated derivatives of fructose that play crucial roles in various metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . This compound is particularly significant in the context of non-enzymatic glycation processes, which are implicated in diabetic complications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: . This enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to the third carbon of fructose, resulting in the formation of fructose 3-phosphate.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced in research settings using enzymatic methods. The enzyme fructose-3-phosphokinase is purified from sources such as human erythrocytes and other mammalian tissues .

Analyse Des Réactions Chimiques

Types of Reactions: Fructose 3-phosphate undergoes various chemical reactions, including:

Phosphorylation: It can be further phosphorylated to form other sugar phosphates involved in metabolic pathways.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include reactive oxygen species and other oxidative stress-related compounds.

Phosphorylation: Enzymes such as fructose-3-phosphokinase and adenosine triphosphate are commonly used in phosphorylation reactions.

Major Products Formed:

Advanced Glycation End Products: These are formed through the oxidation of this compound and are implicated in various pathological conditions.

Applications De Recherche Scientifique

Fructose 3-phosphate has several scientific research applications, including:

Chemistry: It is used as a model compound to study phosphorylation and glycation reactions.

Biology: It plays a role in understanding metabolic pathways and their regulation.

Mécanisme D'action

Fructose 3-phosphate exerts its effects primarily through its involvement in metabolic pathways and glycation processes. It acts as a substrate for enzymes such as fructose-3-phosphokinase, leading to the formation of phosphorylated intermediates that participate in glycolysis and other metabolic pathways . Additionally, its oxidation leads to the formation of advanced glycation end products, which are implicated in diabetic complications .

Comparaison Avec Des Composés Similaires

- Fructose 1-phosphate

- Fructose 2-phosphate

- Fructose 6-phosphate

- Fructose 1,6-bisphosphate

- Fructose 2,6-bisphosphate

Comparison: Fructose 3-phosphate is unique in its specific role in non-enzymatic glycation processes and its formation through the action of fructose-3-phosphokinase . Unlike other fructose phosphates, which are primarily involved in glycolysis and gluconeogenesis, this compound is particularly significant in the context of diabetic complications and the formation of advanced glycation end products .

Activité Biologique

Fructose 3-phosphate (Fru-3-P) is a phosphorylated derivative of fructose that plays a significant role in various metabolic pathways, particularly in carbohydrate metabolism. This article explores the biological activity of Fru-3-P, highlighting its biochemical functions, interactions, and implications in health and disease.

Overview of this compound

This compound is an intermediate in the metabolism of fructose, primarily involved in the conversion of fructose to glucose and other metabolites. It is produced from fructose through phosphorylation by fructokinase, leading to its involvement in glycolysis and gluconeogenesis. The compound serves as a substrate for various enzymatic reactions, influencing metabolic pathways crucial for energy production and cellular function.

Biochemical Pathways Involving Fru-3-P

-

Metabolic Conversion :

- Fru-3-P can be converted into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP) through the action of aldolase enzymes, which are critical in both glycolysis and gluconeogenesis.

- It also participates in the polyol pathway, where it can be involved in the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.

-

Role in Glycation :

- Research indicates that fructose accelerates the production of AGEs more than glucose due to its higher reactivity as a reducing sugar. This process is mediated by dicarbonyl compounds such as 3-deoxyglucosone (3DG), which can form from Fru-3-P and contribute to oxidative stress and cellular damage .

1. Glycation and Protein Modification

Fructose, through its metabolite Fru-3-P, has been shown to enhance protein cross-linking and polymerization, leading to increased fluorescence intensity in glycated proteins compared to glucose. This suggests a more pronounced effect on protein structure and function due to higher reactive intermediates formed during fructose metabolism .

2. Lipid Metabolism

Computational models have demonstrated that fructose consumption can lead to dyslipidemia by promoting triglyceride accumulation in the liver. The model indicated that changes in carbohydrate input significantly affect lipid profiles, with fructose being more potent than glucose . This highlights the role of Fru-3-P in lipid metabolism and its potential implications for metabolic disorders.

3. Impact on Insulin Resistance

Studies have shown that high levels of dietary fructose can contribute to insulin resistance, a precursor for type 2 diabetes. The metabolic pathways involving Fru-3-P may influence insulin signaling and glucose homeostasis, suggesting that excessive fructose intake could exacerbate metabolic syndromes .

Case Study 1: Fructose-Induced Hepatic Steatosis

A study involving Chrebp knockout mice demonstrated that high-fructose diets led to severe hepatic lipogenesis and steatosis. The absence of Chrebp exacerbated these effects, indicating that Fru-3-P plays a crucial role in regulating lipid metabolism under conditions of excess fructose intake .

Case Study 2: Diabetic Complications

Research has illustrated that individuals with high fructose consumption exhibit increased markers of oxidative stress and AGEs formation. The involvement of Fru-3-P in these pathways suggests that managing dietary fructose may be essential for preventing complications associated with diabetes .

Propriétés

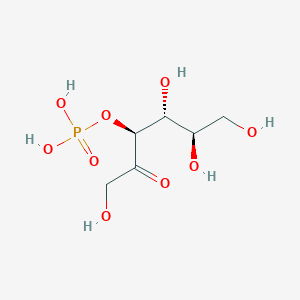

IUPAC Name |

[(3S,4R,5R)-1,4,5,6-tetrahydroxy-2-oxohexan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3,5-9,11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKVQPCCMLVBGQ-UYFOZJQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925470 | |

| Record name | 3-O-Phosphonohex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126247-74-3 | |

| Record name | Fructose 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Phosphonohex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.